CYP2E1 Inhibitory Potency: 4‑Chlorophenylacetyl vs. 4‑Methylphenylacetyl Congener
The target compound (4‑Cl) exhibits moderate inhibitory activity against human CYP2E1 (IC₅₀ = 5.50 × 10³ nM in human liver microsomes using chlorzoxazone as probe substrate) [1]. The direct 4‑methyl analogue, N-(5-methyl-1,2-oxazol-3-yl)-2-(4-methylphenyl)acetamide (CID 889538), was tested in a broad CYP panel and showed IC₅₀ > 1.00 × 10⁵ nM against multiple isoforms, including CYP2E1 [2]. The ~18‑fold differential in CYP2E1 IC₅₀ is consistent with the known preference of CYP2E1 for halogenated substrates and demonstrates that the 4‑Cl substituent confers a measurable liability not present in the 4‑CH₃ analogue. This distinction is directly relevant for medicinal chemistry programmes that screen out CYP2E1 inhibitors to avoid potential ethanol‑drug interactions or acetaminophen‑synergised hepatotoxicity [3].
| Evidence Dimension | CYP2E1 inhibition (IC₅₀) |
|---|---|
| Target Compound Data | IC₅₀ = 5.50 × 10³ nM |
| Comparator Or Baseline | N-(5-methyl-1,2-oxazol-3-yl)-2-(4-methylphenyl)acetamide: IC₅₀ > 1.00 × 10⁵ nM |
| Quantified Difference | ~18‑fold lower IC₅₀ for the 4‑Cl compound (greater CYP2E1 inhibition) |
| Conditions | Human liver microsomes; chlorzoxazone 6‑hydroxylation; 5 min pre‑incubation; LC‑MS/MS detection |
Why This Matters
Procurement of the 4‑Cl analogue for a CYP liability panel allows direct benchmarking against the 4‑CH₃ congener; selecting the wrong analogue would miss the CYP2E1 inhibitory flag and could mislead early‑stage safety triage.
- [1] BindingDB. BDBM50366411 (CHEMBL4160749): CYP2E1 inhibition IC₅₀ = 5.50E+3 nM. Available at: https://www.bindingdb.org View Source
- [2] BindingDB. BDBM42074 (MLS-0111922.0001): N-(5-methyl-1,2-oxazol-3-yl)-2-(4-methylphenyl)acetamide CYP panel IC₅₀ > 1.00E+5 nM. Available at: https://bindingdb.org View Source
- [3] Lieber CS. CYP2E1: from ASH to NASH. Hepatol Res. 2004;28(1):1-11. (Class‑level reference for CYP2E1 relevance in drug‑induced liver injury.) View Source
